molecular formula C8H5F4NO5S B2586000 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate CAS No. 1820734-74-4

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate

Cat. No. B2586000
CAS RN: 1820734-74-4
M. Wt: 303.18
InChI Key: XQBDWMFHWBSZHR-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate (FMNS) is an important organic compound used in a variety of scientific research applications. It is a highly versatile compound with a wide range of uses in the laboratory, including synthesis of new compounds, as well as analysis and characterization of existing compounds. FMNS has been used in a variety of biochemical and physiological studies, and it has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Nucleophilic Reactivity Studies

Research involving 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate has explored its reactivity, particularly focusing on nucleophilic reactions. Hogg and Robertson (1979) demonstrated that sulphenate anions, when reacted with certain methylating agents, undergo O-methylation, indicating the potential of these compounds in synthetic chemistry (Hogg & Robertson, 1979).

Radiosynthesis and Chemical Warfare Agent Surrogates

The compound has found use in the development of radiolabeled tracers for positron emission tomography (PET) imaging. Hayes et al. (2018) reported the synthesis of a novel tracer surrogate for the chemical warfare agent sarin, demonstrating its potential in studying organophosphate ester interactions and modes of action using PET imaging (Hayes et al., 2018).

Development of AMPA Receptor Ligands

Kronenberg et al. (2007) synthesized a fluorine-18-labeled potentiator of AMPA receptors, contributing to research in cerebral imaging and the development of novel radiotracers for brain studies (Kronenberg et al., 2007).

Electron Spin Resonance Studies

Kulkarni and Trapp (1986) investigated the electron spin resonance of fluoro- and nitro-substituted triphenylmethyl radicals, contributing to the understanding of the electronic properties of such compounds (Kulkarni & Trapp, 1986).

Antioxidant Agent Synthesis

Makki, Abdel-Rahman, and Alharbi (2018) developed novel fluorine substituted α-amino phosphonic acids with potential antioxidant properties, showcasing the versatility of fluorine-substituted compounds in pharmaceutical chemistry (Makki et al., 2018).

Tritiation of Carcinogenic Aromatic Amines

Breeman, Kaspersen, and Westra (1978) explored the tritiation of carcinogenic aromatic amines, providing insights into the labeling and tracking of these compounds in biological systems (Breeman et al., 1978).

Synthesis of Multifunctional Phosphonio Phosphorus Vinyl Ylides

Dyer, Baceiredo, and Bertrand (1996) synthesized stable multifunctional C-phosphonio phosphorus vinyl ylides, contributing to the development of novel compounds in organophosphorus chemistry (Dyer et al., 1996).

Application in Nucleophilic Fluoroalkyl Additions

Opekar et al. (2014) synthesized diethyl fluoronitromethylphosphonate and studied its application in nucleophilic fluoroalkyl additions, highlighting the compound's utility in synthetic chemistry (Opekar et al., 2014).

Synthesis of Fluorophilic Phosphonium Salt

Boswell, Anfang, and Bühlmann (2008) synthesized a highly fluorophilic phosphonium salt, finding applications in fluorous anion-exchanger membranes, which could be useful in environmental and analytical chemistry (Boswell et al., 2008).

properties

IUPAC Name

(4-fluoro-2-methyl-5-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO5S/c1-4-2-5(9)6(13(14)15)3-7(4)18-19(16,17)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBDWMFHWBSZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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